2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one typically involves the reaction of 5-amino-4-chloro-2-thiazolamine with 1-phenylethan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer therapy.
Tiazofurin: An antineoplastic drug with potential anticancer activity.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and potential of thiazole derivatives in various applications.
Properties
CAS No. |
828920-63-4 |
---|---|
Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
2-[(5-amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C11H10ClN3OS/c12-9-10(13)17-11(15-9)14-6-8(16)7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,15) |
InChI Key |
OWDPENWKXMBWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=NC(=C(S2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.